molecular formula C6H6N4 B12331622 Imidazo[1,2-c]pyrimidin-3-amine

Imidazo[1,2-c]pyrimidin-3-amine

Cat. No.: B12331622
M. Wt: 134.14 g/mol
InChI Key: NINCSWZBNMDSJA-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of fused nitrogen-containing heterocycles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The unique structure of this compound, which combines an imidazole ring fused with a pyrimidine ring, contributes to its diverse chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-c]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with an imidazole derivative in the presence of a suitable catalyst. For example, the copper-catalyzed coupling and cyclization of 2-(2-bromovinyl)benzimidazoles with cyanamide under microwave irradiation can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-c]pyrimidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-c]pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-c]pyrimidin-3-one, while reduction can produce various amine derivatives .

Scientific Research Applications

Imidazo[1,2-c]pyrimidin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of imidazo[1,2-c]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-c]pyrimidin-3-amine is unique due to its specific fusion of the imidazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

imidazo[1,2-c]pyrimidin-3-amine

InChI

InChI=1S/C6H6N4/c7-5-3-9-6-1-2-8-4-10(5)6/h1-4H,7H2

InChI Key

NINCSWZBNMDSJA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN2C1=NC=C2N

Origin of Product

United States

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